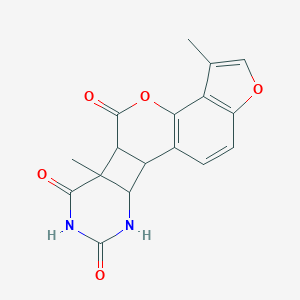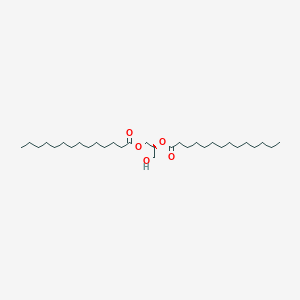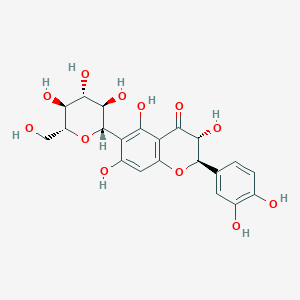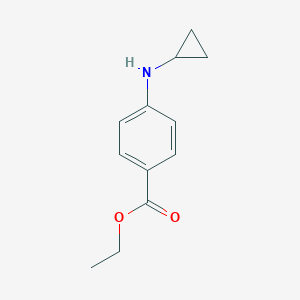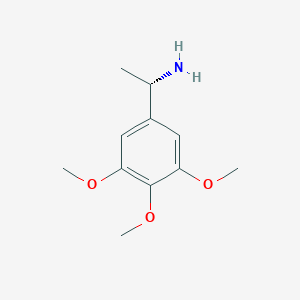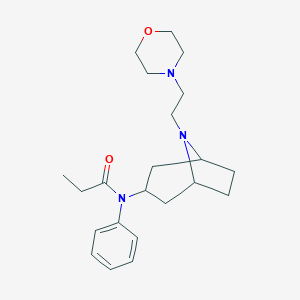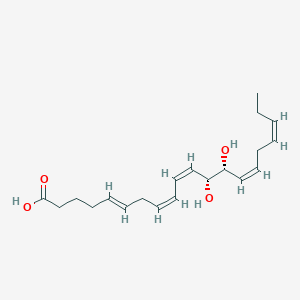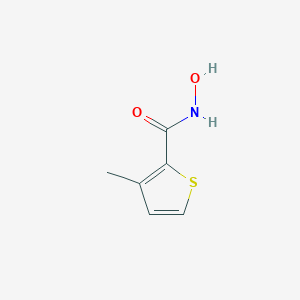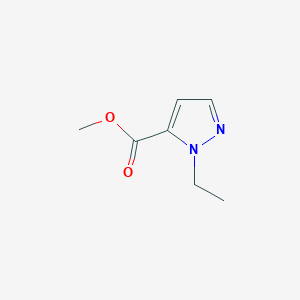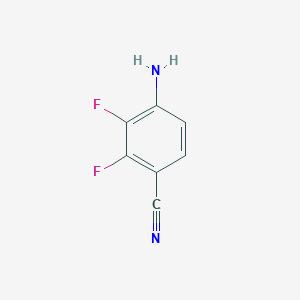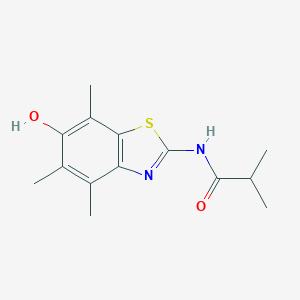
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- is a chemical compound with potential applications in scientific research. It is a derivative of benzothiazole, which is a heterocyclic compound that has been widely studied for its various biological activities. Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- is not fully understood. However, it has been suggested that its biological activities are related to its ability to scavenge free radicals and inhibit inflammation. It has also been proposed that it may interact with metal ions and modulate their biological functions.
Effets Biochimiques Et Physiologiques
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- has been found to exhibit interesting biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been used as a fluorescent probe for detecting metal ions such as copper and zinc in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under different conditions. It has also been shown to have low toxicity in vitro and in vivo. However, its solubility in water is limited, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for the research on Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl-. One direction is to further investigate its mechanism of action and its interactions with metal ions. Another direction is to explore its potential applications in catalysis and material science. Furthermore, it may be interesting to study its effects on different types of cancer cells and its potential as a therapeutic agent. Finally, it may be worthwhile to develop new synthetic methods for Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- that could improve its solubility and increase its yield.
Méthodes De Synthèse
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- can be synthesized using different methods. One of the most common methods is the reaction between 6-hydroxy-4,5,7-trimethyl-2-benzothiazolylamine and 2-bromo-N-methylpropanamide in the presence of a base such as potassium carbonate. The reaction yields Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- as a white solid with a yield of around 50%.
Applications De Recherche Scientifique
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- has potential applications in scientific research. It has been found to exhibit interesting biological activities such as antioxidant, anti-inflammatory, and antitumor effects. It has also been shown to have potential as a fluorescent probe for detecting metal ions such as copper and zinc. Furthermore, it has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science.
Propriétés
Numéro CAS |
120164-62-7 |
|---|---|
Nom du produit |
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- |
Formule moléculaire |
C14H18N2O2S |
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C14H18N2O2S/c1-6(2)13(18)16-14-15-10-7(3)8(4)11(17)9(5)12(10)19-14/h6,17H,1-5H3,(H,15,16,18) |
Clé InChI |
WBIYGYSUPYURMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(C)C)C)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C(C)C)C)O)C |
Synonymes |
Propanamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



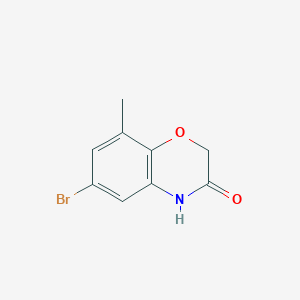
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
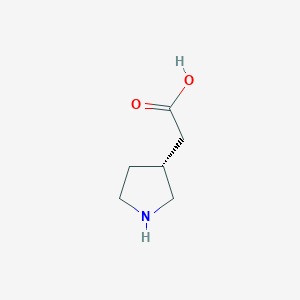
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
